N-Formyl Linagliptin
CAS No.:
Cat. No.: VC0204758
Molecular Formula: C₂₇H₂₉N₇O₃
Molecular Weight: 499.56
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₂₉N₇O₃ |
|---|---|
| Molecular Weight | 499.56 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Formyl Linagliptin maintains the core structure of Linagliptin with the addition of a formyl group. Its chemical formula is C₂₆H₂₈N₈O₃, reflecting its complex molecular arrangement . The compound contains multiple functional groups characteristic of its aminolysis origin, including the xanthine core structure that is present in Linagliptin.
Physical Properties
N-Formyl Linagliptin exhibits several notable physical properties that affect its handling and storage:
| Property | Characteristic | Source |
|---|---|---|
| Physical State | Solid | |
| Stability | Hygroscopic | |
| Solubility | Soluble in organic solvents (DMSO, methanol) | |
| Sensitivity | Prone to hydrolysis in aqueous environments |
The hygroscopic nature of N-Formyl Linagliptin necessitates careful handling and storage to prevent degradation . Its sensitivity to hydrolysis, particularly in aqueous environments, further emphasizes the need for controlled conditions during analysis and storage to prevent transformation into other impurities.
Chemical Reactivity
N-Formyl Linagliptin can undergo various chemical reactions, primarily involving hydrolysis and further aminolysis under specific conditions. During the synthesis process, if water or tetrahydrofuran is present, hydrolysis can lead to the formation of additional impurities from N-Formyl Linagliptin. This reactivity profile is crucial for understanding its behavior during pharmaceutical processing and storage.
Synthesis and Formation Pathways
Formation During Linagliptin Synthesis
N-Formyl Linagliptin is primarily formed as a process-related impurity during the synthesis of Linagliptin. The synthesis involves several steps that typically include aminolysis reactions where ethanolamine is used as a reagent.
During the manufacturing process of Linagliptin, incomplete aminolysis can lead to the formation of by-products. One specific pathway involves the aminolysis of an intermediate compound using 10 equivalents of ethanolamine, where incomplete conversion leads to the formation of by-products that can include N-Formyl Linagliptin .
Reaction Mechanisms
The reaction pathways often involve the condensation of intermediates formed during the initial steps of Linagliptin synthesis. These reactions require careful control to minimize the formation of undesired by-products. The mechanism by which N-Formyl Linagliptin forms relates primarily to its role as an impurity in the synthesis of Linagliptin, and understanding this formation helps in optimizing the synthesis process to ensure a higher purity level of the final product.
Role in Linagliptin Production and Quality Control
Importance in Quality Assurance
N-Formyl Linagliptin serves a critical role in pharmaceutical quality control processes. It is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Linagliptin and its related formulations . Its identification and quantification are crucial for regulatory compliance and ensuring that pharmaceutical products meet established safety standards.
Analytical Standards
In the pharmaceutical industry, N-Formyl Linagliptin functions as a working standard or secondary reference standard. Additional internal validation as per respective FDA regulations/guidelines may be required when using this compound as a reference standard . This application highlights the importance of N-Formyl Linagliptin in ensuring the quality and consistency of Linagliptin-based medications.
Process Optimization
Understanding the formation of N-Formyl Linagliptin aids in improving synthetic methodologies to enhance yield and purity in pharmaceutical production. By identifying the conditions that promote or inhibit its formation, manufacturers can optimize their processes to minimize impurities and maximize the purity of Linagliptin products.
Analytical Applications and Characterization
Analytical Methods for Detection
The detection and characterization of N-Formyl Linagliptin typically employ various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used for the detection of process-related impurities, including N-Formyl Linagliptin, during the development of Linagliptin .
Spectroscopic Characterization
The structural confirmation of N-Formyl Linagliptin can be achieved through multiple spectroscopic methods:
| Analytical Technique | Application in N-Formyl Linagliptin Characterization |
|---|---|
| Mass Spectrometry (MS) | Confirmation of molecular weight and structure |
| Nuclear Magnetic Resonance (NMR) | Determination of structural arrangement |
| Infrared Spectroscopy (IR) | Identification of functional groups |
These spectroscopic techniques provide complementary information that collectively confirms the identity and purity of N-Formyl Linagliptin samples.
Comparison with Related Compounds
Linagliptin and Other DPP-4 Inhibitors
Linagliptin, the parent compound of N-Formyl Linagliptin, belongs to a class of medications known as DPP-4 inhibitors. The table below compares the selectivity of various DPP-4 inhibitors for related enzymes:
| DPP-4 Inhibitor | FAP α | DPP-8 | DPP-9 |
|---|---|---|---|
| Vildagliptin | 285 | 270 | 32 |
| Saxagliptin | ? | 390 | 77 |
| Sitagliptin | >5,500 | >2,660 | >5,550 |
| Alogliptin | >14,000 | >14,000 | >14,000 |
| Linagliptin | 89 | 40,000 | >10,000 |
Note: FAP α = Fibroblast activation protein α; DPP-8 = Dipeptidyl peptidase-8; DPP-9 = Dipeptidyl peptidase-9 .
This comparison demonstrates the high selectivity of Linagliptin for DPP-4 over related enzymes, particularly DPP-8 and DPP-9, which contributes to its favorable safety profile in clinical use.
Structural Relationships
While Linagliptin functions as an active pharmaceutical ingredient, N-Formyl Linagliptin serves primarily as a quality control marker. The structural modification—the addition of a formyl group—significantly alters the compound's properties and application, despite the close structural relationship between the two compounds .
| Quantity | Price (€) |
|---|---|
| 10mg | 197.00 |
| 50mg | 724.00 |
| 100mg | 1,391.00 |
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